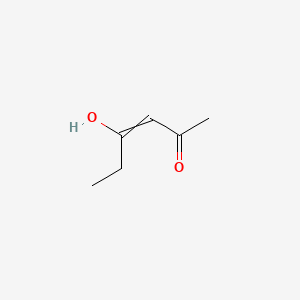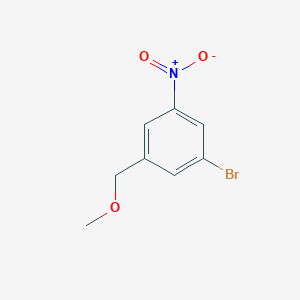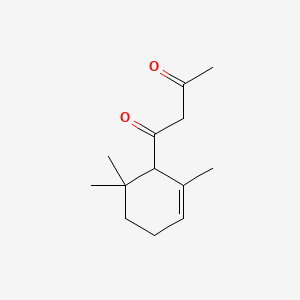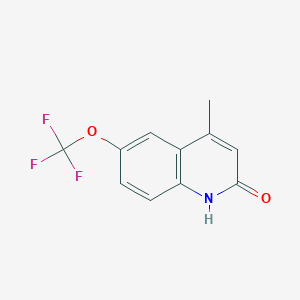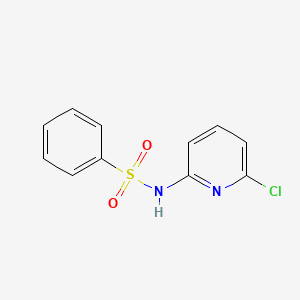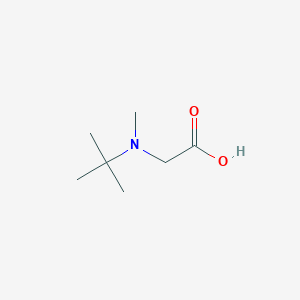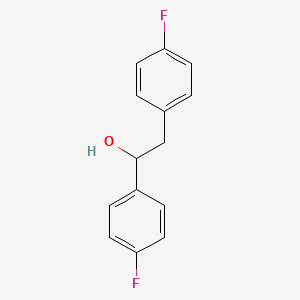![molecular formula C11H12N2O6S B8697562 Proline, 1-[(3-nitrophenyl)sulfonyl]-](/img/structure/B8697562.png)
Proline, 1-[(3-nitrophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proline, 1-[(3-nitrophenyl)sulfonyl]- is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a pyrrolidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a 3-nitrophenyl moiety. Its unique structure makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 1-[(3-nitrophenyl)sulfonyl]- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation of an aldehyde or alcohol precursor.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the pyrrolidine ring through a sulfonylation reaction using a sulfonyl chloride reagent.
Nitration of the Phenyl Ring: The nitrophenyl moiety is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of Proline, 1-[(3-nitrophenyl)sulfonyl]- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Proline, 1-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Proline, 1-[(3-nitrophenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of Proline, 1-[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-((3-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.
1-((3-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: The racemic mixture of both enantiomers.
1-((4-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: A structural isomer with the nitro group in a different position.
Uniqueness
Proline, 1-[(3-nitrophenyl)sulfonyl]- is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomers and structural isomers. This uniqueness makes it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C11H12N2O6S |
|---|---|
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
(2S)-1-(3-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O6S/c14-11(15)10-5-2-6-12(10)20(18,19)9-4-1-3-8(7-9)13(16)17/h1,3-4,7,10H,2,5-6H2,(H,14,15)/t10-/m0/s1 |
Clé InChI |
XEKBNNVVCDSGBZ-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


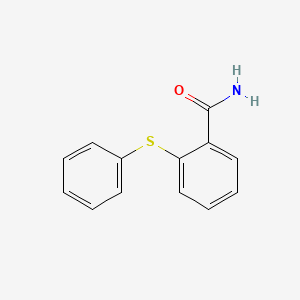
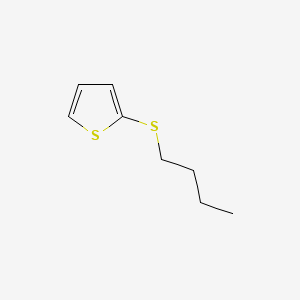
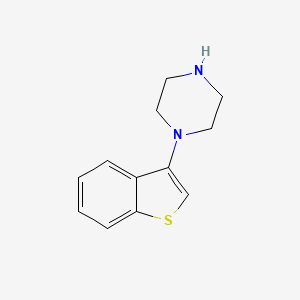
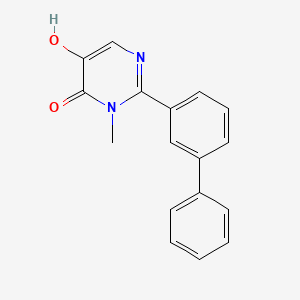
![4-(2-Furanyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B8697520.png)
